
4-Chloro-5-ethylpyrimidine
Overview
Description
4-Chloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
The synthesis of 4-Chloro-5-ethylpyrimidine typically involves the chlorination of 5-ethylpyrimidine. One common method includes the reaction of 5-ethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Chloro-5-ethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can yield 5-ethyl-4-aminopyrimidine.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidine derivatives generally undergo such reactions under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common reagents and conditions used in these reactions include bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-5-ethylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethylpyrimidine largely depends on its specific application and the derivatives formed. In biological systems, pyrimidine derivatives often interact with enzymes and receptors, influencing various biochemical pathways. For instance, they may inhibit specific enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
4-Chloro-5-ethylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with a fluorine atom, which may alter its reactivity and biological activity.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains additional amino groups and a phenyl ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-chloro-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMJUBGNHBJUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601562 | |
| Record name | 4-Chloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54128-01-7 | |
| Record name | 4-Chloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



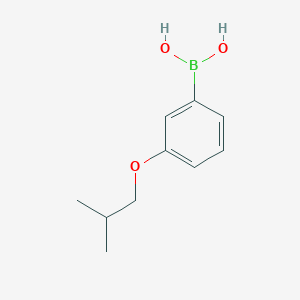
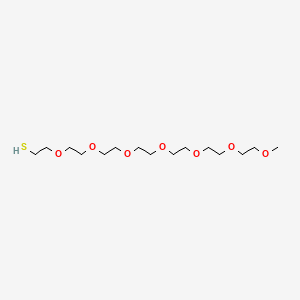
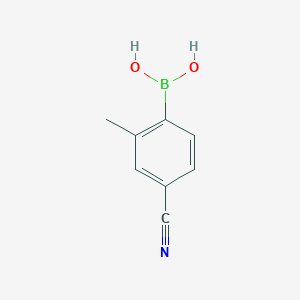
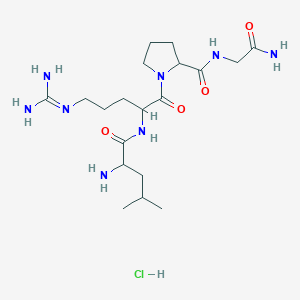
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)

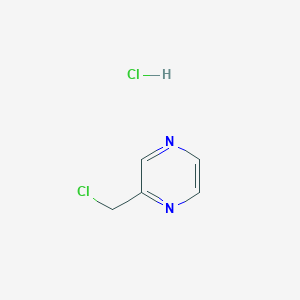

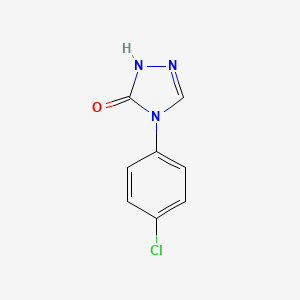
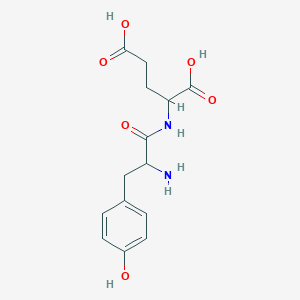
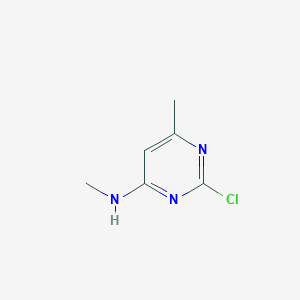
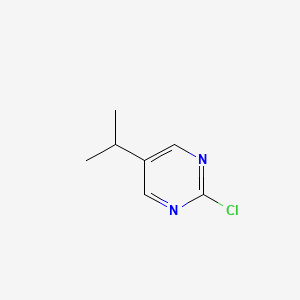
![7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1591769.png)
